![molecular formula C15H20O B12361262 (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is a deuterated aldehyde compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal typically involves the deuteration of a precursor compound followed by a series of chemical reactions to introduce the aldehyde functional group. One common method is the deuteration of benzyl chloride using deuterium gas, followed by a Wittig reaction to form the desired aldehyde. The reaction conditions often involve the use of a strong base such as sodium hydride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The deuterated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanoic acid.
Reduction: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
作用机制
The mechanism of action of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic stability and bioavailability of the compound, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]hexanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]nonanal
Uniqueness
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is unique due to its specific chain length and the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it particularly useful in studies involving isotope effects and in the development of deuterated drugs with enhanced properties.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
221.35 g/mol |
IUPAC 名称 |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI 键 |
GUUHFMWKWLOQMM-AVBAJIQZSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/C=O)[2H])[2H] |
规范 SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


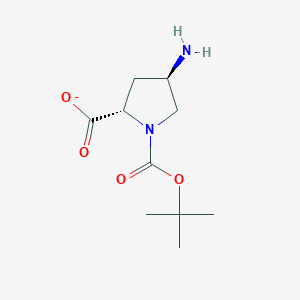
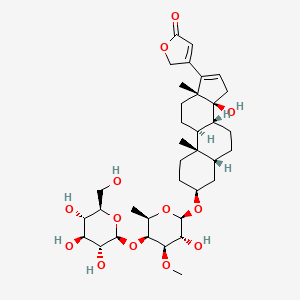




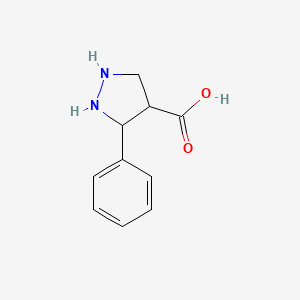
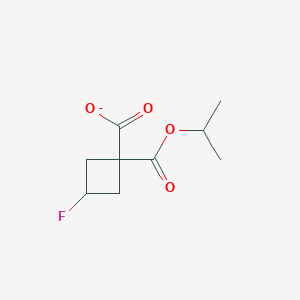
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
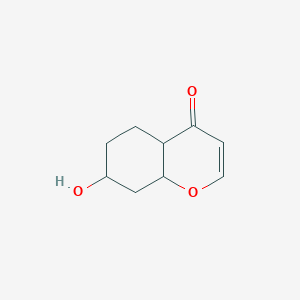
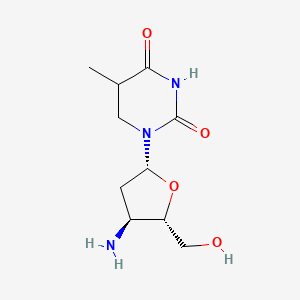
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
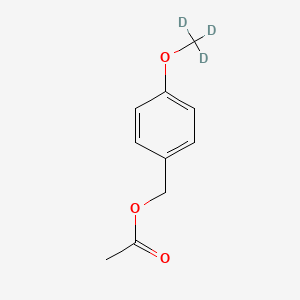
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
